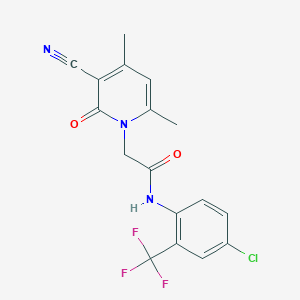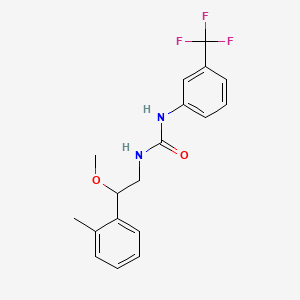
(4-(2-Fluoroethoxy)phenyl)methanol
Overview
Description
(4-(2-Fluoroethoxy)phenyl)methanol is a useful research compound. Its molecular formula is C9H11FO2 and its molecular weight is 170.183. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Structural Analysis
Interaction of Alcohols with Fluorophenylacetylenes A study explored the interaction between alcohols and fluorophenylacetylenes, specifically focusing on the hydrogen bonding behavior influenced by fluorine substitution on the phenyl ring. This interaction is vital for understanding the structural and chemical properties of related compounds, including (4-(2-Fluoroethoxy)phenyl)methanol (Maity, Maity, & Patwari, 2011).
Enantioselective Epoxidation of α,β-Enones In this study, (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones. This research contributes to the field of asymmetric synthesis, which is crucial for creating compounds with specific desired properties (Lu, Xu, Liu, & Loh, 2008).
Photophysical Properties and Fluorescence
Molecular Logic Devices with Triarylpyrazolines Research on triarylpyrazolines revealed their potential as pH-driven off-on-off molecular logic devices. These molecules operate based on photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, showcasing the intricacies of molecular interactions and their potential applications in various fields, including sensing and molecular electronics (ZammitRamon, Pappova, ZammitEsther, Gabarretta, & Magri, 2015).
Solvent-Polarity Reconfigurable Fluorescent Logic Gates A study focused on synthesizing compounds with a fluorophore–spacer–receptor format, aiming to create solvent-polarity reconfigurable fluorescent logic gates. These findings have implications for the development of new materials with tunable properties based on the solvent environment, offering potential applications in biochemistry and materials science (Gauci & Magri, 2022).
Molecular Interactions and Crystallography
Weak Interactions in Fluorophenyl Compounds The study of weak interactions in compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol provided insights into the molecular structures and bonding patterns. Understanding these interactions is crucial for the design and synthesis of complex molecules with specific properties (Choudhury, Urs, Smith, Goddard, Howard, & Row, 2002).
Synthesis and Crystal Structure Analysis A study on the synthesis and crystal structure of a compound related to this compound highlighted the importance of structural analysis in understanding the molecular geometry and potential interactions of such compounds (Liang, 2009).
Safety and Hazards
Properties
IUPAC Name |
[4-(2-fluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQAFXCQPFIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)
![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)
![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)
![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)
![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)
![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)


